molecular formula C10H8BrN5O2 B13989604 2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one CAS No. 6939-50-0

2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one

Katalognummer: B13989604
CAS-Nummer: 6939-50-0
Molekulargewicht: 310.11 g/mol
InChI-Schlüssel: XMWJXJKTGNHLCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with amino, bromophenyl, and nitroso groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of β-dicarbonyl compounds with urea or thiourea under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a brominated aromatic compound reacts with an amino-substituted pyrimidine.

    Nitrosation: The nitroso group can be introduced by treating the amino-substituted pyrimidine with nitrous acid or other nitrosating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Amino-substituted pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The bromophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-bromophenol: Similar in structure but lacks the pyrimidine ring and nitroso group.

    4-Amino-2-bromophenylmethanol: Contains a bromophenyl group but differs in the functional groups attached to the aromatic ring.

    2-Amino-4-(4-bromophenyl)thiazole: Contains a thiazole ring instead of a pyrimidine ring.

Uniqueness

2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1H)-one is unique due to the combination of its pyrimidine ring, bromophenyl group, and nitroso group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

6939-50-0

Molekularformel

C10H8BrN5O2

Molekulargewicht

310.11 g/mol

IUPAC-Name

2-amino-4-(4-bromoanilino)-5-nitroso-1H-pyrimidin-6-one

InChI

InChI=1S/C10H8BrN5O2/c11-5-1-3-6(4-2-5)13-8-7(16-18)9(17)15-10(12)14-8/h1-4H,(H4,12,13,14,15,17)

InChI-Schlüssel

XMWJXJKTGNHLCH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC2=C(C(=O)NC(=N2)N)N=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.